molecular formula C8H10F3N5O B1480597 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 2090266-83-2

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1480597
CAS No.: 2090266-83-2
M. Wt: 249.19 g/mol
InChI Key: YHSHWESTFPHJQB-UHFFFAOYSA-N
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Description

The compound “1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one” is a complex organic molecule that contains several functional groups, including an azetidine ring, a 1,2,3-triazole ring, an amine group, and a trifluoroethanone group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep processes involving reactions such as nucleophilic substitution, ring closure, and functional group interconversion .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and 1,2,3-triazole rings would introduce rigidity into the structure, while the trifluoroethanone group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azetidine ring could undergo ring-opening reactions, the amine could participate in acid-base reactions, and the trifluoroethanone could undergo nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and trifluoroethanone groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, azetidine derivatives have been studied for their antimicrobial activity, suggesting that this compound could potentially interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and studying its reactivity .

Properties

IUPAC Name

1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N5O/c9-8(10,11)7(17)15-3-6(4-15)16-2-5(1-12)13-14-16/h2,6H,1,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSHWESTFPHJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 2
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 3
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 5
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 6
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one

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